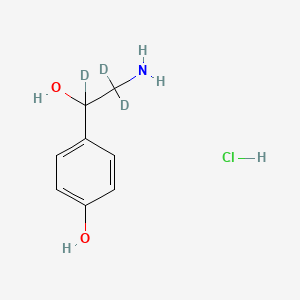

rac Octopamine-d3 Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Rac Octopamine-d3 Hydrochloride is a labelled Octopamine . It has the molecular formula C8H12ClNO2 . The compound is used for scientific research and development .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string:InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4,8,10-11H,5,9H2;1H/i5D2,8D; . This indicates that the molecule contains a phenol group (a benzene ring with a hydroxyl group), an amino group, and a hydroxyl group attached to the same carbon atom . Physical And Chemical Properties Analysis

This compound has a molecular weight of 192.66 g/mol . It has 4 hydrogen bond donors, 3 hydrogen bond acceptors, and 2 rotatable bonds . Its exact mass and monoisotopic mass are both 192.0744866 g/mol . The topological polar surface area is 66.5 Ų .Wissenschaftliche Forschungsanwendungen

Rac Octopamine-d3 Hydrochloride has been used extensively in scientific research, particularly in studies of animal behavior. It has been found to act as a neuromodulator, meaning that it can alter the activity of neurons in the nervous system. In addition, it has been used to study the effects of various drugs on the nervous system, as well as to study the effects of various hormones on behavior.

Wirkmechanismus

Target of Action

rac Octopamine-d3 Hydrochloride is a labelled form of Octopamine . Octopamine is a biogenic amine that is the phenol analog of Noradrenaline . It is a neurosecretory product found in several vertebrates and invertebrates .

Mode of Action

Octopamine exerts its actions by binding to specific octopamine receptors (OARs)

Biochemical Pathways

Octopamine is structurally and functionally similar to adrenaline/noradrenaline in vertebrates, and it modulates diverse physiological and behavioral processes in invertebrates

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using rac Octopamine-d3 Hydrochloride in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Additionally, because it is a racemic mixture, it can be used to study the effects of both enantiomers of the molecule. However, one of the major limitations of using this compound in laboratory experiments is that it is not as potent as some other neurotransmitters, and therefore may not be able to produce the desired effects in some experiments.

Zukünftige Richtungen

Rac Octopamine-d3 Hydrochloride has a great potential for use in scientific research and therapeutic applications. Possible future directions for research include further study of its mechanism of action, its effects on various neurotransmitters and hormones, and its potential therapeutic applications. Additionally, further research could focus on the development of more potent derivatives of this compound, as well as the development of more efficient synthesis methods. Finally, research could focus on the development of new methods for delivering this compound to target tissues, such as through transdermal patches or other delivery systems.

Synthesemethoden

Rac Octopamine-d3 Hydrochloride is synthesized by reacting octopamine with an alkyl bromide and then reacting it with a d3-labeled hydrochloride. This reaction produces a racemic mixture of this compound, which is then purified by recrystallization. The synthesis process is relatively straightforward and can be completed in a laboratory setting.

Safety and Hazards

Eigenschaften

IUPAC Name |

4-(2-amino-1,2,2-trideuterio-1-hydroxyethyl)phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4,8,10-11H,5,9H2;1H/i5D2,8D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMZXCBVHLCWQG-IJJJTAPTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C1=CC=C(C=C1)O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858242 |

Source

|

| Record name | 4-[2-Amino-1-hydroxy(~2~H_3_)ethyl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1219803-62-9 |

Source

|

| Record name | 4-[2-Amino-1-hydroxy(~2~H_3_)ethyl]phenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5H-[1,2,4]Triazolo[1',5':1,5]pyrazolo[3,4-b]pyridine](/img/structure/B588890.png)

amino}but-2-enenitrile](/img/structure/B588896.png)

![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea-d5](/img/structure/B588899.png)